Exatecan Intermediate 2 (hydrochloride)
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Overview
Description
Exatecan Intermediate 2 (hydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. This compound is primarily used in research related to various cancers, including ovarian, lung, and breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Exatecan Intermediate 2 (hydrochloride) typically involves the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid. This reaction forms a chemical compound with the molecular formula C25H26N2O4. The process involves multiple steps, including purification and isolation of the final product .
Industrial Production Methods: In industrial settings, the production of Exatecan Intermediate 2 (hydrochloride) is carried out on a large scale using similar synthetic routes. The compound is produced in high yields, making it a preferred choice for large-scale drug production facilities. The compound is stored in a cool, dry place away from direct sunlight to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Exatecan Intermediate 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of the final anticancer agent, Exatecan.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol and acetonitrile. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Major Products Formed: The major product formed from these reactions is Exatecan, which is obtained after purifying and isolating it from the reaction mixture. Exatecan is a potent anticancer agent used in the treatment of various types of cancer .
Scientific Research Applications
Exatecan Intermediate 2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Exatecan, which has shown remarkable effectiveness in the treatment of various cancers, including lung, breast, and ovarian cancer . Additionally, Exatecan Intermediate 2 (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Mechanism of Action
Exatecan Intermediate 2 (hydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I (TOP1), an enzyme responsible for relieving DNA supercoiling during replication. By trapping TOP1-DNA cleavage complexes, Exatecan causes DNA damage, leading to cell death and inhibition of tumor growth . The compound shows stronger TOP1 trapping, higher DNA damage, and apoptotic cell death compared to classical TOP1 inhibitors .
Comparison with Similar Compounds
Exatecan Intermediate 2 (hydrochloride) is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds inhibit TOP1 activity, Exatecan shows stronger inhibition and tumor suppression capability . Other similar compounds include deruxtecan and SN-38, the active metabolite of irinotecan . Exatecan’s unique properties, such as its high potency and resistance to P-glycoprotein (Pgp) efflux, make it a promising candidate for targeted cancer therapy .
Conclusion
Exatecan Intermediate 2 (hydrochloride) is a crucial intermediate in the synthesis of Exatecan, an anticancer agent with significant potential in cancer treatment. Its unique properties and wide range of scientific research applications make it an important compound in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H16ClFN2O2 |
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Molecular Weight |
286.73 g/mol |
IUPAC Name |
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |
InChI Key |
WELYDNOIIHGYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |
Origin of Product |
United States |
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